

Extraction of Rifabutin impurities from plasma samples

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Compound of Interest

Compound Name: *N-Desisobutyl-N-propyl Rifabutin*

CAS No.: 75903-10-5

Cat. No.: B1141051

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Application Note: High-Sensitivity Extraction and Profiling of Rifabutin and its Oxidative Impurities in Human Plasma

Abstract

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the isolation of Rifabutin (RFB), its primary pharmacologically active metabolite 25-O-desacetylriofabutin (25-ODA), and related oxidative impurities from human plasma. Unlike generic protein precipitation methods, this protocol utilizes a Hexane:Ethyl Acetate solvent system to minimize phospholipid carryover while maximizing recovery of lipophilic ansamycins. Critical emphasis is placed on photochemical stability and oxidative protection during the extraction process.

Introduction & Scientific Rationale

Rifabutin is a semi-synthetic ansamycin antibiotic used extensively for the prophylaxis of Mycobacterium avium complex (MAC). While the parent compound is the primary target of pharmacokinetic (PK) studies, the monitoring of 25-O-desacetylriofabutin (25-ODA) is essential due to its comparable antimicrobial activity and potential for accumulation.

The Analytical Challenge:

- **Photolability:** Rifamycins contain a naphthoquinone chromophore that is highly sensitive to light. Exposure to standard laboratory lighting can induce degradation (up to 30% loss) into quinone or epoxide impurities within hours, leading to false positives in impurity profiling.
- **Matrix Interference:** Plasma phospholipids can suppress ionization in LC-MS/MS, masking low-level impurities.
- **Oxidative Instability:** Rifabutin is prone to N-oxidation and hydrolysis. Spontaneous degradation during extraction must be inhibited to distinguish in vivo metabolites from ex vivo artifacts.

Strategic Approach: We employ Liquid-Liquid Extraction (LLE) over Solid Phase Extraction (SPE) or Protein Precipitation (PPT). While SPE is cleaner, LLE offers a superior balance of throughput and cost-efficiency for this specific lipophilic class (LogP ~4), provided the solvent polarity is tuned to capture the slightly more polar 25-ODA metabolite without extracting excess plasma proteins.

Experimental Design

Reagents & Standards

- **Analytes:** Rifabutin (RFB), 25-O-desacetyl rifabutin (25-ODA).
- **Internal Standard (IS):** Rifabutin-d7 (Recommended) or Rifampicin (Alternative, if isotopically labeled standard is unavailable).
- **Extraction Solvent:** n-Hexane : Ethyl Acetate (60:40 v/v). This ratio is critical; pure hexane yields poor recovery of the 25-ODA metabolite, while pure ethyl acetate extracts too many matrix components.
- **Stabilizer:** 0.5 M Ascorbic Acid (freshly prepared).

Instrumentation

- **Chromatography:** UHPLC System (e.g., Agilent 1290 or equivalent).

- Mass Spectrometry: Triple Quadrupole (QqQ) with ESI Positive source.[1]
- Column: C18 stationary phase (e.g., Supelco Discovery HS C18, 50 × 4.6 mm, 5 μm) is preferred for its ability to resolve structural isomers.

Detailed Extraction Protocol

CRITICAL: All steps must be performed under amber light (sodium vapor lamps) or in a darkened room with UV-filtered light sources. Use amber glassware where possible.

Step 1: Sample Pre-treatment

- Thaw plasma samples at 4°C (never at room temperature/water bath).
- Aliquot 200 μL of plasma into a 2.0 mL polypropylene (PP) tube.
- Stabilization: Immediately add 20 μL of 0.5 M Ascorbic Acid. Vortex gently.
 - Rationale: Ascorbic acid acts as a sacrificial antioxidant, preventing the formation of N-oxide impurities during the dry-down phase.

Step 2: Internal Standard Addition

- Add 20 μL of Internal Standard working solution (Rifabutin-d7, 500 ng/mL in methanol).
- Vortex for 10 seconds.

Step 3: Liquid-Liquid Extraction (LLE)

- Add 1.5 mL of Extraction Solvent (n-Hexane : Ethyl Acetate, 60:40 v/v).
- Cap tubes tightly and shaker-vortex at 1500 rpm for 10 minutes.
 - Note: Vigorous mechanical shaking is necessary to partition the lipophilic drugs from the protein-rich plasma.
- Centrifuge at 10,000 x g for 5 minutes at 4°C to induce phase separation.

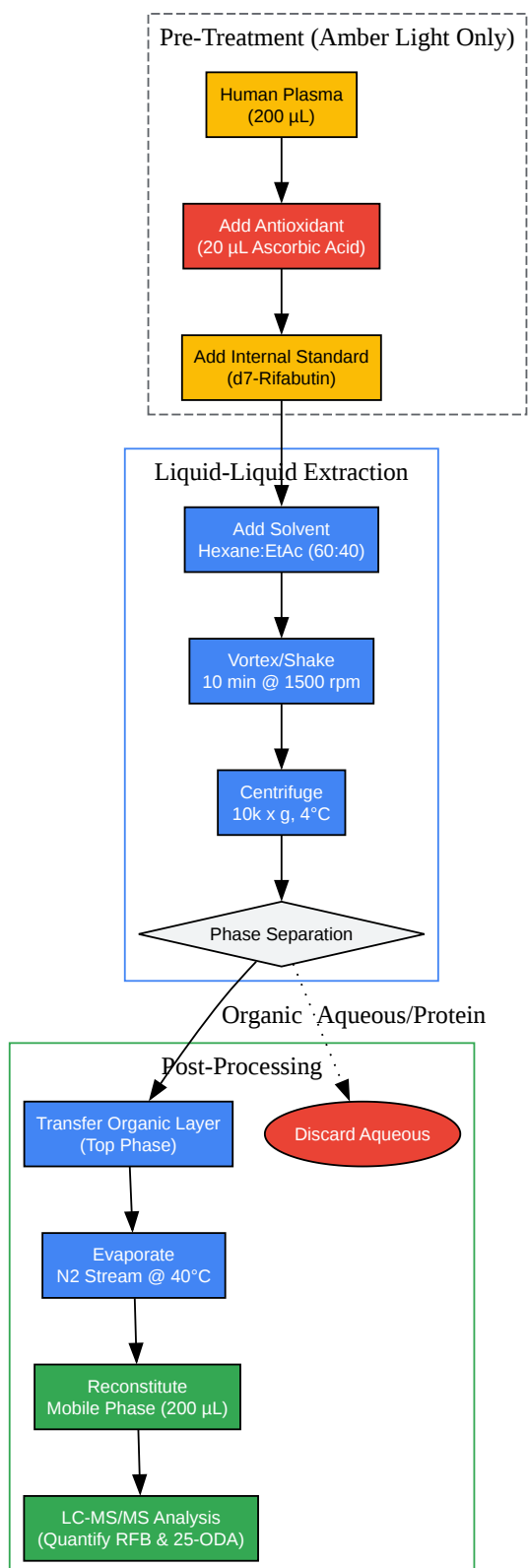
Step 4: Phase Transfer & Drying

- Flash freeze the aqueous (bottom) layer by immersing the tube bottom in a dry ice/acetone bath (optional but recommended to prevent aqueous contamination).
- Decant or pipette the organic (top) layer into a clean amber glass vial.
 - Caution: Avoid transferring the "rag layer" (interface) which contains phospholipids.
- Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

Step 5: Reconstitution

- Reconstitute the residue in 200 μ L of Mobile Phase (85% ACN : 15% 10mM Ammonium Acetate).
- Vortex for 1 minute and centrifuge at 4,000 x g for 2 minutes to settle any particulates.
- Transfer supernatant to HPLC vials with glass inserts.

Workflow Visualization



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Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Rifabutin, emphasizing oxidative protection and phase separation.

LC-MS/MS Conditions & Validation

Chromatographic Parameters:

- Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[2][3] Note: Acidic pH is vital for Rifabutin stability.
- Mobile Phase B: Acetonitrile.[2][4]
- Gradient: 50% B to 90% B over 4 minutes.
- Flow Rate: 0.7 mL/min.[2][3]

Mass Spectrometry Settings (MRM):

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)
Rifabutin	847.4	815.4	25
25-ODA	805.4	773.4	28

| Rifabutin-d7 (IS) | 854.4 | 822.4 | 25 |

Note: The transition corresponds to the loss of methanol (32 Da), a characteristic fragmentation of rifamycins.

Performance Metrics (Expected):

Parameter	Rifabutin	25-ODA
Linearity Range	10 – 5000 ng/mL	5 – 2500 ng/mL
Recovery (LLE)	> 85%	> 80%

| Matrix Effect | < 10% suppression | < 12% suppression |

Troubleshooting & Optimization

- Low Recovery of 25-ODA:
 - Cause: Solvent too non-polar.
 - Fix: Increase Ethyl Acetate ratio to 50:50. Do not exceed 60% EtAc or phospholipid breakthrough will occur.
- Degradation Peaks (Impurity Artifacts):
 - Observation: Appearance of peaks at m/z +16 (N-oxide) or +32.
 - Fix: Check ascorbic acid freshness. Ensure NO exposure to white light. Reduce drying temperature to 35°C.
- Ghost Peaks/Carryover:
 - Rifabutin binds strongly to plastics. Use silanized glass inserts and ensure the needle wash contains 50% Methanol/Acetone.

References

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